1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline
Overview
Description
1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group and a dihydro-dimethoxyisoquinoline moiety. Its molecular formula is C17H17ClN2O4.
Preparation Methods
The synthesis of 1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the nitrated phenyl ring.
Isoquinoline Formation: The construction of the isoquinoline ring system through cyclization reactions.
Industrial production methods often utilize microwave-assisted reactions to enhance the efficiency and yield of the synthesis . These methods are advantageous due to their shorter reaction times and reduced formation of by-products.
Chemical Reactions Analysis
1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug discovery, particularly for its anticancer and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloro group can facilitate binding to specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar compounds to 1-(5-Chloro-2-nitrophenyl)-3,4-dihydro-6,7-dimethoxyisoquinoline include:
1-(5-Chloro-2-nitrophenyl)piperidine: This compound shares the chloro-nitrophenyl group but has a different core structure.
1-(5-Chloro-2-nitrophenyl)-1-ethanone: Another related compound with a simpler structure, used in proteomics research.
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
1-(5-chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4/c1-23-15-7-10-5-6-19-17(12(10)9-16(15)24-2)13-8-11(18)3-4-14(13)20(21)22/h3-4,7-9H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWAPLAIZMBGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2C3=C(C=CC(=C3)Cl)[N+](=O)[O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370939 | |
Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62206-13-7 | |
Record name | 1-(5-Chloro-2-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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